Monononadecanoin: A Comprehensive Technical Guide
Monononadecanoin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, formula, and physicochemical properties of monononadecanoin. It includes experimental protocols for its synthesis and analysis, as well as a discussion of its potential biological activities and metabolic pathways.
Chemical Structure and Formula
Monononadecanoin is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with one molecule of nonadecanoic acid, a 19-carbon saturated fatty acid. Its chemical formula is C22H44O4, and it has a molecular weight of 372.58 g/mol .[1][2][3][4] Monononadecanoin exists as two positional isomers: 1-monononadecanoin and 2-monononadecanoin, depending on the position of the fatty acid on the glycerol backbone.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C22H44O4 | [1][3][4] |
| Molecular Weight | 372.58 g/mol | [1][3][4] |
| Physical State | Solid | [3] |
| Melting Point (of Nonadecanoic Acid) | 69.4 °C | [6] |
| Boiling Point (of Nonadecanoic Acid) | 300 °C at 760 mm Hg | [6] |
| Solubility (of Nonadecanoic Acid) | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [7] |
Experimental Protocols
Synthesis of Monononadecanoin (Enzymatic Glycerolysis)
Monononadecanoin can be synthesized via enzymatic glycerolysis of nonadecanoic acid or its esters with glycerol. This method is preferred for its high selectivity and mild reaction conditions.[8][9]
Materials:
-
Nonadecanoic acid
-
Glycerol
-
Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)[8]
-
tert-Butanol (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve nonadecanoic acid in tert-butanol. Add an excess of glycerol (e.g., a 5:1 molar ratio of glycerol to fatty acid).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the substrates).
-
Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-48 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting mixture of mono-, di-, and triglycerides by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the monononadecanoin.
-
Characterization: Confirm the identity and purity of the synthesized monononadecanoin using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analysis of Monononadecanoin (Gas Chromatography)
Gas chromatography is a common method for the analysis and quantification of monoacylglycerols. A derivatization step is often required to increase the volatility of the compound.
Materials:
-
Monononadecanoin sample
-
Internal standard (e.g., a different odd-chain monoacylglycerol not present in the sample)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the monononadecanoin sample and the internal standard into a reaction vial.
-
Derivatization: Add anhydrous pyridine to dissolve the sample, followed by the addition of the BSTFA derivatizing agent.
-
Reaction: Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization to trimethylsilyl (B98337) (TMS) ethers.
-
GC Analysis: Inject an aliquot of the derivatized sample into the GC.
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Temperature Program: Employ a temperature gradient to separate the components.
-
Detection: Use FID for quantification or MS for identification and quantification.
-
-
Data Analysis: Identify the peaks corresponding to the TMS-derivatized monononadecanoin and the internal standard based on their retention times and/or mass spectra. Quantify the amount of monononadecanoin by comparing its peak area to that of the internal standard.
Biological Activity and Metabolic Pathways
While specific biological activities and signaling pathways for monononadecanoin are not extensively documented, the roles of monoacylglycerols and odd-chain fatty acids provide insights into its potential functions.
Monoacylglycerols are key intermediates in several metabolic pathways.[1] They are involved in the storage and mobilization of energy and serve as precursors for the synthesis of more complex lipids like triglycerides and phospholipids.[1] Some monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG), are important endocannabinoid signaling molecules.[1]
Odd-chain fatty acids, such as the nonadecanoic acid component of monononadecanoin, have been reported to possess various biological activities, including anti-inflammatory, antibiotic, and anti-carcinogenic properties.[10] Furthermore, some studies have shown that certain monoglycerides (B3428702) exhibit antimicrobial and antitumor activities.[11][12]
The metabolism of monononadecanoin is expected to follow the general pathway for monoacylglycerols, which involves hydrolysis by monoacylglycerol lipase (MAGL) to release nonadecanoic acid and glycerol.[1] The fatty acid can then be utilized for energy production via beta-oxidation or re-esterified into other lipids.
References
- 1. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. echemi.com [echemi.com]
- 5. Khan Academy [khanacademy.org]
- 6. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of monoglycerides and other esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
